N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21(26(24,25)14-15-5-3-2-4-6-15)16-8-11-22(13-16)18-17-7-9-20-23(17)12-10-19-18/h2-7,9-10,12,16H,8,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPSSGWUEFANFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CN3C2=CC=N3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Based on the structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be inferred that the compound might interact with its target through a mechanism involvingnucleophilic attack . This could lead to changes in the target protein’s function, potentially inhibiting its activity.
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been shown to have beneficial properties as antimetabolites in purine biochemical reactions.
Biological Activity
N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound notable for its potential biological activity, particularly in the fields of oncology and inflammation. This article will explore its structure, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Methanesulfonamide Group : Known for its pharmacological effects, including antimicrobial and anti-inflammatory properties.
- Pyrazolo[1,5-a]pyrazine Ring : Suggests possible interactions with various biological targets, particularly kinases involved in cancer signaling pathways.
The molecular formula is with a molecular weight of 371.5 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2548984-23-0 |
Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine, including this compound, may act as inhibitors of various kinases such as AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The methanesulfonamide moiety may enhance anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance:
- Inhibition of Kinases : Compounds similar to this compound have demonstrated effective inhibition against BRAF(V600E) and EGFR kinases, which are critical in various cancers .
Anti-inflammatory Properties
The methanesulfonamide group is associated with anti-inflammatory effects:
- Mechanistic Insights : Studies suggest that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory disorders.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
-
Study on Pyrazole Derivatives :
- Researchers synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines.
- Results indicated strong inhibitory effects on cell proliferation associated with specific kinase pathways.
- Antimicrobial Activity :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrazine moiety, a pyrrolidine ring, and a methanesulfonamide group. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable candidate for research.
Drug Development
N-methyl-1-phenyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors.
Case Study: Inhibitory Activity
Research has indicated that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer pathways. For instance, compounds with similar structures have shown promising results in inhibiting AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and cancer metabolism .
Neuropharmacology
The compound's potential effects on the central nervous system are also under investigation. Its ability to modulate neurotransmitter systems may lead to applications in treating neurological disorders.
Table 1: Summary of Medicinal Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Drug Development | Cancer therapy | Inhibits AMPK pathways |
| Neuropharmacology | Treatment for neurological disorders | Modulates neurotransmitter systems |
Materials Science Applications
The heterocyclic nature of this compound allows it to be utilized in the development of advanced materials.
Optoelectronic Devices
Research has indicated that compounds with similar structures can be used in optoelectronic applications due to their tunable electronic properties. This includes potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study: Photophysical Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrazine derivatives exhibit unique photophysical properties that can be exploited in the design of new materials for electronic applications .
Table 2: Summary of Materials Science Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Optoelectronic Devices | OLEDs and photovoltaic cells | Unique photophysical properties |
Biological Research Applications
This compound can serve as a valuable probe in biological research.
Mechanistic Studies
The compound's ability to interact with various biomolecules makes it suitable for studying enzyme kinetics and protein-protein interactions.
Case Study: Enzyme Activity Probing
Research has utilized similar compounds to probe enzyme activities related to metabolic pathways, providing insights into their mechanisms of action .
Table 3: Summary of Biological Research Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related molecules in terms of structural motifs , biological activity , pharmacokinetics , and synthesis challenges .
Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
Key Observations :
- The methanesulfonamide group in the target compound and Pir-8-30 may enhance solubility and hydrogen-bond interactions compared to acrylamide (BIO-2008846) or chromenone (Example 56) .
Research Findings and Limitations
- Activity Data: Direct IC50 or binding affinity data for the target compound are absent in the evidence. However, analogs like BIO-2008846 show sub-nanomolar BTK inhibition, providing a benchmark .
- The absence of a covalent warhead (e.g., acrylamide) in the target compound may limit potency against kinases requiring irreversible inhibition .
Preparation Methods
Core Heterocycle Synthesis: Pyrazolo[1,5-a]Pyrazine Construction
The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with α,β-diketones or malonate esters. A representative protocol involves:
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Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate, yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield) .
-
Chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
For pyrazolo[1,5-a]pyrazine, analogous steps apply but require substitution of the diketone with a pyrazine-precursor. For example, condensation of 3-aminopyrazole with glyoxal derivatives under acidic conditions generates the fused pyrazine ring .
Functionalization with Pyrrolidine Moieties
The chlorinated pyrazolo[1,5-a]pyrazine undergoes nucleophilic substitution with pyrrolidine derivatives. Key steps include:
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Reaction of 4-chloropyrazolo[1,5-a]pyrazine with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate (K₂CO₃) .
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Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate 1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine (yield: 72–78%) .
Sulfonamide Formation and N-Methylation
The amine intermediate is functionalized with methanesulfonamide groups through:
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Reaction with methanesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. After 2 hours, the mixture is washed with brine and dried to yield N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)methanesulfonamide (85% yield) .
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N-Methylation using methyl iodide (CH₃I) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. The reaction proceeds at room temperature for 4 hours, affording the N-methylated product (90% yield) .
Phenyl Group Introduction
The phenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation:
-
Suzuki Coupling : Reaction of the brominated intermediate with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C for 8 hours (yield: 68%) .
-
Alternative Route : Direct alkylation using benzyl bromide and K₂CO₃ in acetonitrile at 60°C .
Final Product Characterization
The compound is validated using spectroscopic and chromatographic methods:
Optimization Challenges and Solutions
-
Regioselectivity in Chlorination : Positional selectivity for pyrazine chlorination is achieved using excess POCl₃ and catalytic dimethylformamide (DMF) .
-
Sulfonamide Stability : Methanesulfonamide groups are prone to hydrolysis under acidic conditions; thus, reactions are conducted at neutral pH .
-
Pyrrolidine Ring Conformation : Steric hindrance in pyrrolidine substitution is mitigated by using bulky bases like DBU .
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) reported:
Q & A
Q. What statistical methods are robust for analyzing dose-response data in enzyme inhibition assays?
- Nonlinear regression (e.g., GraphPad Prism) fits data to sigmoidal models (IC50, Hill coefficient). Bootstrap resampling estimates confidence intervals for small datasets. Outliers are identified via Grubbs’ test or ROUT method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
